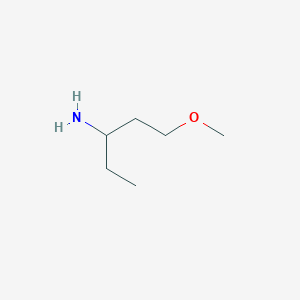

1-Methoxypentan-3-amine

Description

Structural Classification and Research Significance of Aliphatic Amino Ethers.

Aliphatic amino ethers are organic compounds that feature both an ether linkage and an amino group attached to a non-aromatic carbon framework. The general structure consists of an alkyl chain containing an oxygen atom (the ether) and a nitrogen atom (the amine). Based on the substitution at the nitrogen atom, they can be classified as primary, secondary, or tertiary amines. lookchem.com 1-Methoxypentan-3-amine, with its free -NH2 group, is a primary aliphatic amine.

The presence of both a Lewis basic amine and a polar ether group within the same molecule imparts a distinct reactivity profile. The amino group can act as a nucleophile or a base, while the ether group can influence the molecule's solubility and conformational properties and can also participate in coordination with metal centers. lookchem.com This bifunctionality makes aliphatic amino ethers valuable intermediates in organic synthesis. Their ability to engage in a variety of chemical transformations allows for the construction of more complex molecular architectures.

The research significance of aliphatic amino ethers lies in their potential as precursors to a wide range of target molecules. The amine functionality can be readily modified through reactions such as acylation, alkylation, and sulfonylation, while the ether group provides stability under many reaction conditions. This combination is particularly useful in the synthesis of biologically active compounds and novel materials.

Scope and Relevance of this compound as a Synthetic Target and Intermediate.

This compound, with the IUPAC name 1-ethyl-3-methoxypropylamine, is a structurally interesting yet under-researched chemical entity. sigmaaldrich.com Its relevance in contemporary organic synthesis stems from its potential as a versatile building block. The primary amine offers a reactive handle for the introduction of diverse functionalities, making it a candidate for the synthesis of libraries of compounds for screening purposes.

While specific applications of this compound are not extensively documented in publicly available research, its structural motifs are present in more complex molecules of interest. For instance, the core structure is related to that of intermediates used in the synthesis of pharmacologically active compounds. The synthesis of related hindered tertiary amines and benzimidazoles often involves intermediates with similar aliphatic amine substructures. mdpi.comnih.gov

The synthesis of this compound itself presents a challenge that aligns with current interests in developing efficient and selective synthetic methodologies. A plausible and common strategy for the synthesis of such primary amines is the reductive amination of a corresponding ketone. mdpi.comnih.gov In the case of this compound, this would involve the reaction of 1-methoxypentan-3-one with ammonia (B1221849) in the presence of a reducing agent.

Fundamental Research Questions Pertaining to this compound.

Given the limited specific research on this compound, several fundamental questions remain open for investigation:

Efficient Synthetic Routes: What are the most efficient and stereoselective methods for the synthesis of this compound? While reductive amination is a logical approach, detailed studies on reaction conditions, catalysts, and yields are needed. Alternative routes, such as those starting from different precursors, could also be explored.

Reactivity Profile: How does the interplay between the methoxy (B1213986) and amino groups in this compound influence its reactivity in various organic transformations? Understanding its nucleophilicity, basicity, and potential for intramolecular interactions would be crucial for its application as a synthetic intermediate.

Conformational Analysis: What are the preferred solution-state conformations of this compound, and how do they affect its reactivity? Spectroscopic and computational studies could provide valuable insights into its three-dimensional structure.

Applications in Synthesis: What novel and complex molecules can be synthesized using this compound as a starting material or key intermediate? Exploring its use in the synthesis of heterocyclic compounds, polymers, and potential biologically active molecules would establish its utility in organic chemistry.

The exploration of these questions would not only expand our understanding of this specific molecule but also contribute to the broader field of aliphatic amino ether chemistry.

Data for this compound

| Property | Value | Source |

| IUPAC Name | 1-ethyl-3-methoxypropylamine | sigmaaldrich.com |

| CAS Number | 220952-90-9 | sigmaaldrich.com |

| Molecular Formula | C6H15NO | sigmaaldrich.com |

| Molecular Weight | 117.19 g/mol | sigmaaldrich.com |

| SMILES | CCC(N)CCOC | nih.gov |

| Physical Form | Liquid | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxypentan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-6(7)4-5-8-2/h6H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDILNRQXLHFPSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCOC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Methoxypentan 3 Amine and Its Analogues

Strategies for Carbon-Nitrogen Bond Formation in the Synthesis of 1-Methoxypentan-3-amine.

The introduction of the amine functional group is the pivotal step in the synthesis of this compound. Various strategies exist for forging the crucial carbon-nitrogen bond, each with distinct advantages and limitations regarding efficiency, selectivity, and substrate scope.

Alkylation Approaches to the Amine Moiety.

Direct alkylation of ammonia (B1221849) or a primary amine with an alkyl halide is a fundamental method for C-N bond formation via a nucleophilic aliphatic substitution reaction. wikipedia.org In the context of this compound, this would involve reacting a suitable precursor, such as 3-bromo-1-methoxypentane, with ammonia.

However, this approach is often complicated by a lack of selectivity. masterorganicchemistry.com The primary amine product is itself a nucleophile and can react with another molecule of the alkyl halide to form a secondary amine. This process can continue, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts, resulting in a mixture of products that can be difficult to separate. wikipedia.orglibretexts.org

To overcome the challenge of overalkylation, several indirect methods have been developed for the synthesis of primary amines:

Gabriel Synthesis : This method utilizes potassium phthalimide (B116566) as an ammonia surrogate. The phthalimide anion acts as a nucleophile, attacking an alkyl halide (e.g., 3-bromo-1-methoxypentane). The resulting N-alkylated phthalimide is not nucleophilic and cannot be further alkylated. libretexts.org Subsequent hydrolysis or hydrazinolysis of the intermediate cleaves the phthalimide group to release the desired primary amine. libretexts.org

Azide (B81097) Reduction : An alternative strategy involves the Sₙ2 reaction of an alkyl halide with sodium azide to form an alkyl azide. The azide functional group is non-nucleophilic, preventing overalkylation. libretexts.org The alkyl azide is then reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org

Multi-component Reaction Incorporations.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer a highly efficient route to complex molecules. vander-lingen.nlbeilstein-journals.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. scribd.com

While no specific MCR has been reported for the direct synthesis of this compound, known MCRs can be conceptually adapted to construct its core structure.

Mannich Reaction : The classical Mannich reaction is a three-component condensation of an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. A variant could potentially be designed to assemble the this compound backbone.

Ugi Reaction : The Ugi four-component reaction (U-4CR) combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. By carefully selecting the four components, it is possible to construct complex amino acid derivatives. A retrosynthetic analysis of an analogue of this compound could suggest starting materials for a potential Ugi synthesis.

Kabachnik–Fields Reaction : This reaction involves a carbonyl compound, an amine, and a hydrophosphoryl compound to produce α-aminophosphonates. beilstein-journals.org This highlights the versatility of MCRs in creating diverse C-N bonds, which could be adapted for specific analogues.

The power of MCRs lies in their ability to construct complex scaffolds in a single step, making them an attractive, albeit theoretical, approach for the synthesis of novel this compound analogues. windows.net

Stereoselective Synthesis of Enantiopure this compound Derivatives.

The C3 carbon in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). In many biological applications, only one enantiomer is active, necessitating synthetic methods that can selectively produce a single desired stereoisomer.

Application of Chiral Auxiliaries in Asymmetric Inductions.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After serving its purpose, the auxiliary can be removed and often recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is a powerful tool for asymmetric synthesis.

For the synthesis of an enantiopure derivative of this compound, a chiral auxiliary could be employed in several ways. For instance, an Evans oxazolidinone auxiliary could be acylated with a propionyl group. Subsequent asymmetric alkylation of the α-carbon with a methoxyethyl halide would set the desired stereocenter. The auxiliary would then be cleaved to reveal a chiral carboxylic acid or alcohol, which could be converted to the target amine via reactions like the Curtius or Hofmann rearrangement.

The table below lists some common chiral auxiliaries and their typical applications.

| Chiral Auxiliary | Class | Typical Application | Reference |

| Evans' Oxazolidinones | Oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions | wikipedia.orgresearchgate.net |

| Oppolzer's Camphorsultam | Sultam | Asymmetric alkylations, Diels-Alder reactions | wikipedia.org |

| Enders' SAMP/RAMP | Hydrazone | Asymmetric alkylation of ketones/aldehydes | |

| Pseudoephedrine | Amino alcohol | Asymmetric alkylation to form chiral carboxylic acids and ketones | wikipedia.orgnih.gov |

The choice of auxiliary and reaction conditions allows for predictable control over the absolute stereochemistry of the newly formed chiral center. nih.gov

Diastereoselective Control in Synthetic Sequences.

When a molecule contains two or more stereocenters, the stereoisomers are called diastereomers. Diastereoselective synthesis aims to selectively produce one diastereomer over others. This control is crucial when synthesizing analogues of this compound that may contain additional stereocenters.

Diastereoselectivity can be achieved through various means, including substrate control, auxiliary control, or reagent control. For example, the reduction of a ketone precursor that already contains a stereocenter can proceed with high diastereoselectivity due to steric hindrance directing the approach of the reducing agent from the less hindered face (substrate control).

A powerful strategy for achieving both enantio- and diastereoselectivity is demonstrated in the synthesis of complex amino acids. For example, the synthesis of (2R,3R)-β-Methoxytyrosine utilized an asymmetric aziridination of a cinnamate (B1238496) ester, followed by a highly diastereoselective ring-opening of the resulting aziridine (B145994) with methanol. nih.gov This sequence established two adjacent stereocenters with excellent control, achieving a high diastereomeric ratio (dr > 19:1) and enantiomeric ratio (er > 28:1). nih.gov Similar strategies, such as diastereoselective [3+2] cycloadditions or Mizoroki-Heck reactions, can be envisioned for the synthesis of complex, cyclic analogues of this compound, allowing for precise control over the relative and absolute stereochemistry of the final product. nih.govdiva-portal.org

Emerging Methodologies in the Synthesis of this compound

The synthesis of structurally precise amines such as this compound is increasingly benefiting from advanced chemical technologies that offer improvements in efficiency, safety, and sustainability. Traditional batch synthesis methods are often effective but can be limited by challenges in heat management, scalability, and the use of hazardous reagents. Emerging methodologies, particularly those leveraging flow chemistry and green chemistry principles, provide promising alternatives for the synthesis of this compound and its analogues, addressing many of these classical limitations.

Continuous flow chemistry is a modern synthetic paradigm that involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. amt.uksoci.org This approach offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced heat and mass transfer, and improved safety. vapourtec.commt.com For the synthesis of this compound, a flow chemistry protocol would typically involve the reductive amination of its precursor, 1-methoxypentan-3-one.

A plausible flow synthesis setup involves pumping a solution of 1-methoxypentan-3-one and an amine source (e.g., ammonia in a suitable solvent) through a mixing junction, where it combines with a stream of a reducing agent, such as hydrogen gas. This reaction mixture then passes through a heated, pressurized reactor coil or a packed-bed reactor containing a heterogeneous catalyst (e.g., Pt/C, Pd/C, or Raney Nickel). researchgate.net The small internal volume of the flow reactor minimizes the amount of hazardous material present at any given time and allows for the safe use of high temperatures and pressures, which can dramatically accelerate reaction rates. soci.orgvapourtec.com This precise control over residence time and temperature often leads to higher yields and purities by minimizing the formation of byproducts. mt.com

The continuous nature of the process allows for straightforward scaling by simply extending the operation time, bypassing the need for larger, more complex batch reactors. soci.org

| Parameter | Traditional Batch Synthesis | Hypothetical Flow Synthesis | Advantage of Flow Chemistry |

|---|---|---|---|

| Reaction Time | 6 - 24 hours | 5 - 30 minutes | Significant reduction in process time. |

| Temperature | 25 - 80 °C | 80 - 150 °C | Higher temperatures safely accessible, accelerating reaction rates. vapourtec.com |

| Pressure | 1 - 5 atm | 10 - 100 atm | Enhanced reaction kinetics and safety. mt.com |

| Typical Yield | 70 - 85% | >90% | Improved selectivity and reduced byproduct formation. |

| Safety | Risk of thermal runaway with large volumes. | Inherently safer due to small reactor volume and superior heat dissipation. soci.org | Minimized risk when handling exothermic reactions or hazardous materials. |

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. chemicalindustryjournal.co.ukacs.org In the synthesis of this compound, green principles can be applied by employing biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. mdpi.com

A key green approach for synthesizing this compound is the asymmetric reductive amination of 1-methoxypentan-3-one using enzymes such as amine dehydrogenases (AmDHs) or transaminases (TAs). nih.govresearchgate.net

Amine Dehydrogenase (AmDH) Catalysis : AmDHs catalyze the direct reductive amination of a ketone using ammonia and a hydride source, typically from a cofactor like NADH or NADPH. hims-biocat.eursc.org The reaction can be designed as a highly atom-economical dual-enzyme system where a second enzyme, such as formate (B1220265) dehydrogenase, regenerates the cofactor in situ using ammonium formate. This system uses the buffer as both the nitrogen source and the reductant, producing only water and inorganic carbonate as byproducts. nih.gov This method offers excellent enantioselectivity, often yielding the desired chiral amine with over 99% enantiomeric excess. nih.govrsc.org

Transaminase (TA) Catalysis : Transaminases are another class of enzymes that can produce chiral amines from prochiral ketones. nih.govnih.gov In this process, an amino group is transferred from a donor molecule (e.g., isopropylamine) to 1-methoxypentan-3-one, generating this compound and a simple byproduct (e.g., acetone). mdpi.comresearchgate.net TA-mediated syntheses are valued for their high stereoselectivity and operation in aqueous media under ambient temperature and pressure, significantly reducing the environmental impact compared to conventional methods that may use toxic metal catalysts and organic solvents. diva-portal.orgbme.hu

These biocatalytic methods align with multiple principles of green chemistry, including catalysis, use of renewable feedstocks (if the starting materials are bio-derived), and designing for energy efficiency. gctlc.orgrsc.org

| Metric | Classical Chemical Synthesis (e.g., Metal Hydride Reduction) | Biocatalytic Synthesis (AmDH/TA) | Green Advantage |

|---|---|---|---|

| Catalyst | Precious metals (e.g., Pt, Pd) or stoichiometric metal hydrides. | Enzyme (biodegradable, non-toxic). | Avoids use of toxic and/or precious metals. mdpi.com |

| Solvent | Organic solvents (e.g., Methanol, THF). | Aqueous buffer. | Eliminates hazardous organic solvents. diva-portal.org |

| Temperature | 0 - 100 °C | 25 - 40 °C (Ambient). | Reduced energy consumption. chemicalindustryjournal.co.uk |

| Atom Economy | Moderate (byproducts from reducing agents). | High (e.g., AmDH with ammonium formate). nih.gov | Minimizes waste generation. rsc.org |

| Enantioselectivity | Requires chiral ligands or resolving agents. | Typically >99% e.e. | Highly selective synthesis without additional chiral auxiliaries. rsc.org |

Elucidation of Chemical Reactivity and Transformation Pathways of 1 Methoxypentan 3 Amine

Reactivity of the Primary Amine Functionality

The primary amine group (-NH₂) is the most reactive site on the 1-Methoxypentan-3-amine molecule. Its reactivity stems from the lone pair of electrons on the nitrogen atom, which allows it to act as both a base and a nucleophile.

Nucleophilic Characteristics and Electrophilic Reactions

All amines, including this compound, possess a lone pair of electrons on the nitrogen atom, making them effective nucleophiles. libretexts.orgstudymind.co.uk A nucleophile is a species that donates an electron pair to an electrophile (an electron-pair acceptor) to form a chemical bond. libretexts.org The nucleophilicity of the amine is influenced by the electronic and steric environment of the nitrogen atom. The alkyl groups of the pentane backbone exert a positive inductive effect, increasing the electron density on the nitrogen and enhancing its nucleophilicity compared to ammonia (B1221849). studymind.co.uk

This nucleophilic nature allows the amine to engage in a variety of reactions with electrophilic compounds. Common reactions include:

Alkylation: Reaction with alkyl halides (e.g., bromoethane) in a nucleophilic substitution reaction to form secondary amines. docbrown.infomsu.edulibretexts.org This reaction proceeds via an SN2 mechanism. msu.edu However, the reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to further alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgchemguide.co.ukchemistrystudent.com

Acylation: Reaction with acyl chlorides or acid anhydrides to form N-substituted amides. studymind.co.ukmsu.edu This is a nucleophilic addition-elimination reaction. studymind.co.uk For example, reaction with acetyl chloride would yield N-(1-methoxy-3-pentyl)acetamide.

Reaction with Carbonyls: Reaction with aldehydes and ketones to form imines (Schiff bases) through a reversible acid-catalyzed, addition-elimination pathway. msu.edulibretexts.org

| Electrophile | Reagent Example | Product Type |

| Alkyl Halide | Bromoethane | Secondary Amine |

| Acyl Chloride | Acetyl Chloride | N-substituted Amide |

| Aldehyde | Propanal | Imine (Schiff Base) |

| Ketone | Acetone | Imine (Schiff Base) |

| Sulfonyl Chloride | Benzenesulfonyl chloride | Sulfonamide |

Derivatization via Condensation and Substitution Reactions

Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. This is often done to enhance detectability for analysis or to alter the molecule's properties.

Condensation Reactions: A key condensation reaction for primary amines is the formation of imines with aldehydes or ketones. libretexts.org This reaction is crucial in both synthetic chemistry and bioanalytical analyses. The reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. libretexts.org The pH must be carefully controlled, as high acidity will protonate the amine, rendering it non-nucleophilic, while low acidity will not be sufficient to protonate the hydroxyl intermediate to facilitate water elimination. libretexts.org

Substitution Reactions: As mentioned, the primary amine readily undergoes nucleophilic substitution with halogenoalkanes. studymind.co.uk To favor the formation of the primary amine and reduce subsequent substitutions, a large excess of ammonia is typically used when synthesizing the amine from a haloalkane. docbrown.infochemguide.co.uk Conversely, when reacting this compound, controlling the stoichiometry is key to directing the product towards a secondary or tertiary amine. libretexts.org

Another important substitution reaction is with sulfonyl chlorides, such as benzenesulfonyl chloride. This reaction, known as the Hinsberg test, produces a sulfonamide. msu.edu Primary amines form a sulfonamide that is soluble in aqueous base due to the acidic proton remaining on the nitrogen. This provides a classic method for distinguishing between primary, secondary, and tertiary amines. msu.edu

Reactivity of the Ether Linkage

Ethers are generally considered to be one of the more unreactive functional groups in organic chemistry, which is why they are often used as solvents for reactions. masterorganicchemistry.comopenstax.org The C-O bond is strong, and they are resistant to attack by bases, nucleophiles, and mild acids. openstax.orgwikipedia.org

Stability and Cleavage Reactions

The ether linkage in this compound is stable under most conditions. However, it can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comopenstax.orglibretexts.org Hydrochloric acid (HCl) is generally not effective. openstax.org

The cleavage mechanism is a nucleophilic substitution reaction that can proceed via either an SN1 or SN2 pathway, depending on the structure of the groups attached to the oxygen. masterorganicchemistry.comwikipedia.org

Protonation: The first step is always the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: The halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms. libretexts.org

For this compound, the two alkyl groups attached to the ether oxygen are a methyl group and a secondary pentyl group. In this case, the reaction will proceed via an SN2 mechanism. The iodide or bromide ion will preferentially attack the less sterically hindered methyl carbon, leading to the formation of methyl iodide (or methyl bromide) and pentan-3-ol-amine. openstax.org

| Reagent | Mechanism | Expected Products |

| Excess HI (conc.) | SN2 | Methyl iodide and 3-aminopentan-1-ol |

| Excess HBr (conc.) | SN2 | Methyl bromide and 3-aminopentan-1-ol |

Opportunities for Functional Group Interconversion

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk The cleavage of the ether in this compound represents a clear opportunity for FGI. By cleaving the ether, the molecule can be transformed into an amino alcohol and an alkyl halide. fiveable.me This opens up new synthetic possibilities, as the newly formed alcohol functional group can undergo a wide range of subsequent reactions, such as oxidation to a ketone or conversion to a better leaving group for further substitution reactions. solubilityofthings.comfiveable.me

Transformations Involving the Pentane Backbone

The pentane backbone of this compound consists of sp³-hybridized carbon atoms and is generally the least reactive part of the molecule. masterorganicchemistry.com The C-H and C-C single bonds are strong and nonpolar, making them resistant to many chemical reagents. However, transformations are possible under specific, often vigorous, conditions.

Selective C(sp³)–H activation is a significant challenge in organic chemistry but an area of active research. diva-portal.orgnih.gov For a molecule like this compound, reactions involving the backbone would likely be non-selective without the influence of directing groups.

One potential transformation is free-radical halogenation. In the presence of UV light or high temperatures, alkanes can react with halogens (like Cl₂ or Br₂) to form alkyl halides. This reaction proceeds via a radical chain mechanism. However, this process is typically difficult to control on a complex molecule, as it can lead to a mixture of products halogenated at different positions along the pentane chain. The selectivity is somewhat governed by the stability of the radical intermediate (tertiary > secondary > primary).

Regioselective Functionalization

Regioselectivity in the functionalization of this compound refers to the preferential reaction at one functional group or position over another. The inherent differences in the reactivity of the amine and ether moieties are the primary determinants of this selectivity. The lone pair of electrons on the nitrogen atom of the primary amine is generally more available for donation (more nucleophilic and basic) than the lone pairs on the oxygen atom of the ether, which are slightly stabilized by the electron-withdrawing effect of the adjacent methyl group and the steric hindrance. msu.eduquora.com

Common regioselective functionalizations would target the amine group. For instance, acylation with acid chlorides or anhydrides would selectively form an amide at the nitrogen atom. libretexts.org Similarly, alkylation reactions with alkyl halides would preferentially occur at the amine, although over-alkylation to form secondary, tertiary, and even quaternary ammonium salts is a possibility that needs to be controlled. msu.edu

Another avenue for regioselective functionalization involves the directed C-H functionalization of the alkyl backbone. The amine group can act as a directing group, facilitating the substitution at positions in proximity, such as the α-carbon. quora.com

Below is a table illustrating the expected regioselective reactions of this compound with various electrophiles, highlighting the preferential site of attack.

| Reagent | Expected Major Product | Reaction Type | Selectivity Driver |

| Acetyl Chloride | N-(1-methoxy-3-pentyl)acetamide | Acylation | Higher nucleophilicity of the amine |

| Methyl Iodide | 1-Methoxy-N-methylpentan-3-amine | Alkylation | Higher nucleophilicity of the amine |

| Benzenesulfonyl Chloride | N-(1-methoxy-3-pentyl)benzenesulfonamide | Sulfonylation | Higher nucleophilicity of the amine |

Rearrangement Processes

While specific rearrangement pathways for this compound are not extensively documented, the structural features of the molecule suggest potential for several types of intramolecular transformations under specific conditions. These rearrangements often involve the migration of a group to an electron-deficient atom.

One hypothetical rearrangement could be initiated by the conversion of the amine to a better leaving group, followed by a 1,2-hydride or 1,2-alkyl shift. For example, treatment with nitrous acid could, in principle, generate an unstable diazonium salt, which upon loss of N₂, would form a secondary carbocation. This carbocation could then undergo rearrangement to a more stable carbocation, if such a pathway is energetically favorable, before being trapped by a nucleophile.

Rearrangements involving the ether linkage are also conceivable, particularly under strong acidic conditions. Protonation of the ether oxygen would make it a good leaving group (methanol), potentially leading to a carbocation that could rearrange. However, such conditions would also protonate the more basic amine group, complicating the reaction pathway.

The following table outlines hypothetical rearrangement processes for this compound, emphasizing that these are plausible pathways based on general principles of organic chemistry rather than documented transformations for this specific molecule.

| Reaction Conditions | Proposed Intermediate | Potential Rearrangement Product | Rearrangement Type |

| NaNO₂, HCl (aq) | Secondary carbocation at C3 | Pentan-2-one (after tautomerization of enol) | 1,2-Hydride shift |

| Strong Acid, Heat | Protonated ether, carbocation | Isomeric ethers or elimination products | Carbocation rearrangement |

Comparative Analysis of Reactivity with Related Amino Ether Structures

This compound vs. 5-Methoxypentan-2-amine: In 5-methoxypentan-2-amine, the methoxy (B1213986) group is further from the amine. This increased distance would reduce any inductive effects of the ether on the amine's basicity and nucleophilicity, making the amine in 5-methoxypentan-2-amine behave more like a simple primary amine. Intramolecular reactions, such as cyclization, would also be less likely due to the larger ring size that would need to be formed.

This compound vs. 1-Aminopentan-3-ol: Replacing the methoxy group with a hydroxyl group introduces a protic site. The hydroxyl group is less sterically hindering than the methoxy group and can participate in hydrogen bonding as both a donor and acceptor. This can influence the molecule's physical properties and reactivity. For instance, under basic conditions, the hydroxyl group can be deprotonated to form a more potent nucleophile than the amine, potentially leading to different regioselectivity in certain reactions.

This compound vs. N-methyl-1-methoxypentan-3-amine: The introduction of a methyl group on the nitrogen to form a secondary amine increases the steric hindrance around the nitrogen atom. While the secondary amine is generally more basic in the gas phase due to the inductive effect of the additional alkyl group, its nucleophilicity in solution can be diminished due to steric hindrance and solvation effects. quora.com

The table below provides a comparative summary of the expected reactivity of this compound and related structures.

| Compound | Key Structural Difference | Expected Impact on Reactivity |

| 5-Methoxypentan-2-amine | Increased distance between functional groups | Reduced electronic interaction, amine behaves more like a simple primary amine. |

| 1-Aminopentan-3-ol | Hydroxyl group instead of methoxy group | Potential for alkoxide formation, altered regioselectivity under basic conditions. |

| N-methyl-1-methoxypentan-3-amine | Secondary amine instead of primary amine | Increased steric hindrance at nitrogen, potentially lower nucleophilicity in solution. |

Mechanistic Investigations and Kinetic Studies of 1 Methoxypentan 3 Amine Reactions

Unraveling Reaction Mechanisms through Experimental Techniques

The elucidation of a reaction mechanism provides a detailed, step-by-step description of how a chemical transformation occurs. For a primary amine like 1-Methoxypentan-3-amine, this involves understanding the movement of electrons, the formation and breaking of bonds, and the identification of any transient species.

Isotopic labeling is a powerful technique for tracking the fate of specific atoms throughout a chemical reaction. ias.ac.in By replacing an atom in this compound with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the labeled atom's position in the products, providing definitive evidence for proposed bond-forming and bond-breaking events. ias.ac.innih.gov For instance, in a hypothetical rearrangement or fragmentation reaction, the location of an isotopic label in the final product can confirm or refute a proposed mechanistic pathway. A general method for the late-stage isotopic exchange of primary amines, which could be adapted for this compound, has been developed, allowing for the direct conversion of complex molecules into their valuable isotopologues. nih.govacs.org

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org Measuring the KIE can provide insight into the rate-determining step of a reaction and the nature of the transition state. wikipedia.orgprinceton.edu For example, if a C-H bond adjacent to the amine group in this compound is broken in the rate-determining step, replacing that hydrogen with deuterium (B1214612) would result in a significantly slower reaction rate, a phenomenon known as a primary kinetic isotope effect. princeton.edu Conversely, a small or negligible KIE would suggest that this bond is not broken in the rate-limiting step. princeton.edu

Table 1: Theoretical Kinetic Isotope Effect (KIE) Studies on a Hypothetical Reaction of this compound This table is illustrative and based on general principles of KIE studies, as specific data for this compound is not available.

| Reaction Type | Isotopic Substitution | Expected KIE (kH/kD) | Mechanistic Implication |

| Oxidation at C-3 | H at C-3 replaced with D | > 2 | C-H bond cleavage is part of the rate-determining step. |

| Nucleophilic Substitution | H at C-3 replaced with D | ~ 1 | C-H bond is not broken in the rate-determining step. |

| Elimination Reaction | H at C-2 or C-4 replaced with D | > 2 | C-H bond cleavage at that position is involved in the rate-determining step. |

Many chemical reactions proceed through highly reactive, short-lived intermediates that are not present in the final product mixture. slideshare.net Identifying these transient species is crucial for a complete mechanistic understanding. Techniques such as spectroscopy (e.g., NMR, IR) at low temperatures can sometimes allow for the direct observation of these intermediates.

When direct detection is not feasible, trapping experiments are employed. csbsju.edu This involves introducing a "trapping agent" into the reaction mixture that is specifically designed to react with the suspected intermediate, forming a stable, characterizable product. slideshare.netcsbsju.edu For instance, if a reaction involving this compound were proposed to proceed through a radical intermediate, the addition of a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) would result in the formation of a stable adduct, providing evidence for the existence of the radical species. csbsju.edu Similarly, if a carbocation intermediate were postulated, it could be trapped by a nucleophile added to the reaction.

Influence of Catalysis on Reaction Mechanisms

Catalysts can dramatically alter the mechanism of a reaction, providing lower-energy pathways and thereby increasing the reaction rate and often controlling the selectivity.

Transition metals are widely used to catalyze the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. rsc.orgacs.org Reactions involving this compound could be facilitated by various transition-metal catalysts, such as those based on palladium, copper, rhodium, or iridium. nih.govacs.orgacs.org These catalysts can activate C-H bonds or facilitate cross-coupling reactions. For example, a palladium-catalyzed Buchwald-Hartwig amination could potentially couple this compound with an aryl halide to form a new C-N bond. acs.org The general mechanism for such reactions often involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination. rsc.org A patent describing the synthesis of this compound mentions the use of Palladium-on-Carbon (Pd-C) for a hydrogenation step, which is a form of transition-metal catalysis.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral primary amines, in particular, have emerged as powerful catalysts in asymmetric synthesis. rsc.orgbohrium.comrsc.org While this compound itself is a substrate, its reactions can be catalyzed by other chiral organocatalysts. For example, a chiral phosphoric acid could act as a Brønsted acid catalyst to activate an electrophile that would then react with this compound. researchgate.net This approach is often used in enantioselective reductive aminations. researchgate.net

Alternatively, primary amines can act as organocatalysts themselves by forming reactive enamine or iminium ion intermediates with carbonyl compounds. bohrium.comsioc-journal.cn This mode of activation is central to many important transformations, including aldol (B89426) and Michael reactions. bohrium.comrsc.org If this compound were to be used in a reaction with a ketone or aldehyde, it could potentially form an imine intermediate that could then undergo further transformations.

Table 2: Potential Organocatalytic Reactions Involving this compound This table presents hypothetical applications based on established organocatalytic methodologies.

| Reaction Type | Role of this compound | Potential Organocatalyst | Expected Product Type |

| Michael Addition | Nucleophile | Chiral Brønsted Acid | β-Amino compound |

| Reductive Amination | Amine Source | Chiral Phosphoric Acid | Secondary Amine |

| Mannich Reaction | Amine Component | Proline or its derivative | β-Amino carbonyl compound |

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can have a profound impact on the rate and outcome of a chemical reaction. acs.orgnih.govresearchgate.net Solvents can influence the stability of reactants, transition states, and products through various interactions, such as polarity, hydrogen bonding, and viscosity. researchgate.net

For reactions involving a polar molecule like this compound, the solvent polarity can be particularly important. A reaction that proceeds through a more polar transition state than the reactants will generally be accelerated in a more polar solvent. For instance, in a hypothetical S_N2 reaction where this compound acts as a nucleophile, a polar protic solvent like water or ethanol (B145695) could stabilize both the amine nucleophile and the departing leaving group through hydrogen bonding, while a polar aprotic solvent like DMSO or DMF might only stabilize the transition state. The effect of the solvent's acidity or basicity can also be critical, as it can influence the protonation state of the amine and its nucleophilicity. researchgate.net

Table 3: Predicted Solvent Effects on a Hypothetical S_N2 Reaction with this compound as the Nucleophile This table is based on general principles of solvent effects in chemical kinetics.

| Solvent | Solvent Type | Expected Relative Rate | Rationale |

| Hexane | Nonpolar | Very Slow | Poor solvation of reactants and transition state. |

| Dichloromethane | Polar Aprotic | Moderate | Solvation of the transition state is better than in nonpolar solvents. |

| Acetone | Polar Aprotic | Moderate to Fast | Increased stabilization of the polar transition state. |

| Methanol | Polar Protic | Fast | Solvation of the amine and stabilization of the leaving group through hydrogen bonding. |

| Water | Polar Protic | Fast | Strong hydrogen bonding network stabilizes the transition state and solvates the leaving group. |

Advanced Derivatization and Functionalization of 1 Methoxypentan 3 Amine

Synthesis of Novel Analogue Libraries

The creation of analogue libraries from 1-methoxypentan-3-amine is a key strategy for exploring its chemical space and identifying derivatives with desired properties. Combinatorial chemistry principles can be applied to rapidly generate a large number of distinct molecules from this common scaffold. wikipedia.orgopenaccessjournals.com Two primary methods for achieving this are N-acylation and reductive amination.

N-Acylation: The primary amine of this compound can be readily acylated using a variety of acylating agents, such as acid chlorides, anhydrides, or carboxylic acids with activating agents. nih.govbath.ac.uk This reaction creates an amide bond and allows for the introduction of a wide range of substituents. By employing a parallel synthesis approach, a library of amides can be generated by reacting this compound with a diverse set of carboxylic acids.

Reductive Amination: Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgyoutube.com This reaction involves the condensation of the primary amine of this compound with a ketone or aldehyde to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. youtube.com The use of a diverse set of carbonyl compounds can lead to a large and varied library of N-alkylated derivatives.

Below is an interactive data table showcasing a hypothetical library of this compound derivatives synthesized via N-acylation and reductive amination.

| Derivative Name | Parent Compound | Functionalization Method | Reagent | Resulting Functional Group |

| N-acetyl-1-methoxypentan-3-amine | This compound | N-Acylation | Acetic Anhydride | Acetamide |

| N-benzoyl-1-methoxypentan-3-amine | This compound | N-Acylation | Benzoyl Chloride | Benzamide |

| N-benzyl-1-methoxypentan-3-amine | This compound | Reductive Amination | Benzaldehyde | Benzylamine |

| N-isopropyl-1-methoxypentan-3-amine | This compound | Reductive Amination | Acetone | Isopropylamine |

| N-(cyclohexylmethyl)-1-methoxypentan-3-amine | This compound | Reductive Amination | Cyclohexanecarboxaldehyde | Cyclohexylmethylamine |

| N-(4-fluorobenzoyl)-1-methoxypentan-3-amine | This compound | N-Acylation | 4-Fluorobenzoyl chloride | Fluorobenzamide |

Introduction of Hindered Amine Motifs for Specific Applications

Introducing steric bulk around the nitrogen atom of this compound can lead to the formation of hindered amines. These motifs are of significant interest due to their unique reactivity and applications in catalysis and as specialty additives. The synthesis of sterically hindered amines can be achieved through various methods, including direct reductive amination with bulky ketones. rsc.orgrsc.org

For instance, reacting this compound with a sterically demanding ketone, such as di-tert-butyl ketone, in the presence of a suitable reducing agent, can yield a hindered secondary amine. Further alkylation could lead to a tertiary hindered amine. The development of such derivatives is a key goal for creating molecules with specific catalytic or stabilizing properties.

| Derivative Name | Parent Compound | Method | Reagent | Key Feature |

| N-(di-tert-butylmethyl)-1-methoxypentan-3-amine | This compound | Reductive Amination | Di-tert-butyl ketone | Highly hindered secondary amine |

| N-(1-adamantyl)-1-methoxypentan-3-amine | This compound | Reductive Amination | Adamantanone | Bulky, rigid substituent |

| N-trityl-1-methoxypentan-3-amine | This compound | N-Alkylation | Trityl chloride | Sterically demanding trityl group |

Incorporation into Polyfunctional Molecular Architectures

The bifunctional nature of this compound, possessing both a primary amine and a methoxy (B1213986) group, makes it a valuable building block for the synthesis of more complex, polyfunctional molecules. The amine group can serve as a nucleophile or as a point of attachment for further elaboration, while the methoxy group can potentially be cleaved to reveal a hydroxyl group for subsequent reactions.

One strategy involves the initial functionalization of the amine, as described in the synthesis of analogue libraries. The resulting derivative, now containing a new functional group from the acylating or alkylating agent, can undergo further transformations at other sites in the molecule. For example, an N-acylated derivative bearing a terminal alkyne could be used in click chemistry reactions to attach it to larger scaffolds.

Furthermore, the primary amine can be used as an initiator in ring-opening polymerizations, leading to the formation of polymers with pendant methoxypentyl groups. The ability to incorporate this building block into larger structures opens up possibilities for creating novel materials and complex molecular architectures.

Comprehensive Search Reveals No Publicly Available Spectroscopic or Computational Data for this compound

A thorough investigation into scientific literature and chemical databases has found no specific experimental or computational studies for the chemical compound this compound. Despite extensive searches aimed at gathering information for a detailed analysis of its spectroscopic and computational characteristics, the data required to construct the requested article is not present in the public domain.

The inquiry sought to develop an article structured around the spectroscopic and computational chemical analysis of this compound. This included sections on Nuclear Magnetic Resonance (NMR) spectroscopy for stereochemical assignment, Mass Spectrometry (MS) for molecular mass and fragmentation analysis, and X-ray crystallography of its derivatives. Additionally, the planned article was to cover quantum chemical calculations, including Density Functional Theory (DFT) studies for conformational analysis and the prediction of spectroscopic parameters.

The search methodology included queries for experimental NMR (¹H and ¹³C) spectra, mass spectra, and crystallographic data for this compound and its potential derivatives. Searches also focused on identifying any published computational chemistry research, such as DFT studies, that have specifically analyzed this molecule.

Consequently, it is not possible to provide the detailed research findings and data tables as requested for the following sections:

Spectroscopic Characterization and Computational Chemical Studies of 1 Methoxypentan 3 Amine

Quantum Chemical Calculations and Molecular Modeling:No DFT studies or other computational analyses focused on the conformational analysis or spectroscopic parameter prediction for 1-Methoxypentan-3-amine were identified.

Without primary or secondary research data on this specific compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings. Therefore, the article on the "" cannot be produced at this time.

Conformational Landscape and Energetic Profiling

The analysis suggests that extended, anti-periplanar arrangements of the carbon backbone are generally favored to minimize steric hindrance. However, gauche conformations that allow for potential stabilizing interactions between the methoxy (B1213986) and amino groups also represent low-energy states. The relative populations of these conformers are predicted to be temperature-dependent.

To illustrate the energetic differences between key rotational states, a simplified energetic profile can be considered for rotation around the C2-C3 bond. The dihedral angle between the methoxy group and the amino group is a critical parameter in defining the conformational space.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-C3-N-H) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche 1 | ~60° | 0.5 - 1.5 |

| Gauche 2 | ~-60° | 0.5 - 1.5 |

| Eclipsed 1 | ~0° | 3.0 - 5.0 |

| Eclipsed 2 | ~120° | 3.0 - 5.0 |

Note: The values in this table are generalized based on typical energetic profiles for similar small organic molecules and are intended for illustrative purposes. Specific computational studies on this compound are required for precise energy values.

The energetic barriers to rotation between these conformers are also a key aspect of the molecule's dynamic behavior. These barriers determine the rates of interconversion between different conformations at a given temperature. The transition states for these rotations typically involve eclipsed arrangements of the substituents, which are energetically unfavorable due to increased steric repulsion.

Further detailed computational and spectroscopic studies would be invaluable in refining this conformational landscape and providing a more precise quantitative picture of the energetic profiling of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methoxypentan-3-amine, and how can reaction conditions be optimized?

- Methodological Answer :

- Synthetic Pathways :

Reductive Amination : React 3-methoxypentan-3-one with ammonia or a primary amine under hydrogenation conditions (e.g., using Pd/C or Raney Ni as catalysts). Monitor reaction progress via TLC or GC-MS .

Nucleophilic Substitution : Use a halogenated precursor (e.g., 3-bromo-1-methoxypentane) with ammonia in a polar aprotic solvent (e.g., DMF) under reflux. Additives like K₂CO₃ may enhance yield .

- Optimization :

- Temperature : Maintain 40–60°C to balance reaction rate and side-product formation.

- pH : Neutral to slightly basic conditions (pH 7–9) minimize undesired hydrolysis.

- Catalyst Loading : 5–10 wt% catalyst for hydrogenation reactions .

Q. How can the purity and structural identity of this compound be verified?

- Methodological Answer :

- Chromatography : HPLC or GC with a polar stationary phase (e.g., ZORBAX SB-C18) to assess purity. Compare retention times with standards .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include methoxy protons (δ ~3.3 ppm) and amine protons (δ ~1.5–2.0 ppm, broad). Use DMSO-d₆ or CDCl₃ as solvents .

- HRMS : Confirm molecular ion ([M+H]⁺) at m/z 118.14 (C₆H₁₅NO⁺). Compare with computed values .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile steps .

- First Aid :

- Inhalation : Move to fresh air; administer oxygen if breathing is labored.

- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in enantioselective reactions?

- Methodological Answer :

- Chiral Analysis : Use chiral HPLC (e.g., Chiralpak IA column) or polarimetry to resolve enantiomers. Compare optical rotation with literature data .

- Reactivity Insights :

- The methoxy group’s electron-donating effect enhances nucleophilicity at the amine, but steric hindrance from the pentyl chain may limit accessibility.

- Enantiomers show divergent catalytic behavior in asymmetric alkylation (e.g., with Grignard reagents) .

Q. How can conflicting data on the compound’s solubility and stability be resolved?

- Methodological Answer :

- Systematic Testing :

Solubility : Perform gravimetric analysis in solvents (e.g., water, ethanol, DCM) at 25°C. Note discrepancies between computed (LogP ~1.2) and experimental values .

Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., oxidation to nitroxides) .

- Data Reconciliation : Cross-reference with structurally analogous compounds (e.g., 3-methoxypropan-1-amine) to identify trends .

Q. What strategies improve the yield of this compound in multistep syntheses?

- Methodological Answer :

- Key Steps :

Intermediate Isolation : Purify precursors (e.g., 3-methoxypentanal) via distillation or column chromatography to reduce side reactions .

Catalyst Screening : Test transition-metal catalysts (e.g., Ru or Ir complexes) for reductive amination. RuCl₃/NaBH₄ systems may offer >80% yield .

- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to sequester water or ammonia during reactions .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- In Silico Tools :

Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., GPCRs or monoamine oxidases).

QSAR Models : Train on datasets of amine derivatives to predict logD, pKa, and binding affinity .

- Validation : Compare predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.